molecular formula C22H21NO2 B11473873 2-(bicyclo[2.2.1]hept-2-yl)-N-(9-oxo-9H-fluoren-2-yl)acetamide

2-(bicyclo[2.2.1]hept-2-yl)-N-(9-oxo-9H-fluoren-2-yl)acetamide

Cat. No.: B11473873
M. Wt: 331.4 g/mol
InChI Key: KNWKNLLHCPJJQD-UHFFFAOYSA-N
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Description

2-(bicyclo[221]hept-2-yl)-N-(9-oxo-9H-fluoren-2-yl)acetamide is a complex organic compound characterized by its unique bicyclic and fluorenyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bicyclo[2.2.1]hept-2-yl)-N-(9-oxo-9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-(bicyclo[2.2.1]hept-2-yl)-N-(9-oxo-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(bicyclo[2.2.1]hept-2-yl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(bicyclo[2.2.1]hept-2-yl)-N-(9-oxo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The fluorenyl group may also contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(bicyclo[221]hept-2-yl)-N-(9-oxo-9H-fluoren-2-yl)acetamide is unique due to its combination of a bicyclic structure with a fluorenyl moiety

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(9-oxofluoren-2-yl)acetamide

InChI

InChI=1S/C22H21NO2/c24-21(11-15-10-13-5-6-14(15)9-13)23-16-7-8-18-17-3-1-2-4-19(17)22(25)20(18)12-16/h1-4,7-8,12-15H,5-6,9-11H2,(H,23,24)

InChI Key

KNWKNLLHCPJJQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4=O

Origin of Product

United States

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